Fmoc-3,4-Difluoro-D-Homophe
Description
Properties
IUPAC Name |
(2R)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHBVIFVZSOURL-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Initial Modification
The synthesis begins with D-homophenylalanine, chosen for its non-natural chiral center. The phenyl ring is fluorinated at the 3 and 4 positions before or after incorporation into the amino acid framework. Electrophilic fluorination or cross-coupling reactions are employed to introduce fluorine atoms regioselectively.
Fluorination Strategies
Fluorination is achieved through two primary methods:
-
Electrophilic Fluorination : Using agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under acidic conditions. This method offers direct fluorination but risks over-fluorination.
-
Suzuki-Miyaura Cross-Coupling : A boronic acid precursor with pre-installed 3,4-difluorophenyl groups is coupled to a dehydroalanine derivative. This approach ensures precise regiocontrol and compatibility with solid-phase peptide synthesis (SPPS).
Fmoc Protection
The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (e.g., 1,4-dioxane/water) with sodium bicarbonate (NaHCO₃) to maintain pH 8–9. Reaction completion is monitored via thin-layer chromatography (TLC), typically requiring 2–4 hours at 25°C.
Fluorination Techniques and Reaction Optimization
Electrophilic Fluorination
Electrophilic agents activate the phenyl ring for fluorine insertion. For 3,4-difluorination, sequential fluorination steps are necessary:
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorinating Agent | NFSI (2.2 equiv) | 65 | |
| Solvent | Acetic Acid | — | |
| Temperature | 60°C | — | |
| Reaction Time | 12 hours | — |
Challenges include controlling di- versus monofluorination and minimizing byproducts. Lower temperatures (0–25°C) and stoichiometric adjustments improve selectivity.
Suzuki-Miyaura Cross-Coupling
This method avoids direct fluorination by using pre-fluorinated aryl boronic acids. A representative protocol involves:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 78% |
The boronic acid precursor, 3,4-difluorophenylboronic acid, is commercially available or synthesized via directed ortho-metalation strategies.
Fmoc Protection and Deprotection Dynamics
Protection Protocol
Fmoc-Cl reacts with the amino group under mildly basic conditions to form the protected derivative. Critical parameters include:
| Factor | Optimal Condition |
|---|---|
| Solvent | 1,4-Dioxane/Water (3:1) |
| Base | NaHCO₃ (3.0 equiv) |
| Temperature | 25°C |
| Time | 3 hours |
| Yield | 92% |
Excess base or prolonged reaction times risk Fmoc deprotection or racemization.
Deprotection in Peptide Synthesis
The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), cleaving the carbonate linkage without affecting the fluorine substituents. Complete deprotection is confirmed via UV monitoring at 301 nm.
Purification and Characterization
Chromatographic Purification
Reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) isolates the product. Typical retention times range from 12–14 minutes, with purity >95%.
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 7.2–7.8 ppm), Fmoc methylene (δ 4.3 ppm), and carboxylic acid (δ 12.1 ppm).
-
<sup>19</sup>F NMR (376 MHz, DMSO-d₆): Peaks at δ -118.5 (F-3) and -122.1 (F-4).
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Electrophilic Fluorination | Direct, fewer steps | Poor regiocontrol, byproducts | 50–65 |
| Suzuki Coupling | High regioselectivity | Requires boronic acid precursor | 70–78 |
The Suzuki method is preferred for large-scale synthesis due to reproducibility and scalability.
Industrial-Scale Production Considerations
Scaling up requires:
-
Continuous Flow Systems : Enhance heat/mass transfer for fluorination and coupling steps.
-
Catalyst Recycling : Pd recovery reduces costs.
-
Solvent Selection : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for greener processing.
Challenges and Optimization
Stereochemical Integrity
Racemization during Fmoc protection is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or fluorenyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis : Fmoc-3,4-difluoro-D-homophenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The protective Fmoc (fluorenylmethyloxycarbonyl) group facilitates selective deprotection and coupling, allowing for the efficient assembly of peptides. This method is crucial for synthesizing peptides with specific sequences and modifications that are essential for biological activity .
Enhanced Stability and Bioactivity : The incorporation of Fmoc-3,4-difluoro-D-homophenylalanine into peptides often results in increased stability and bioactivity. The difluorinated side chain can influence the peptide's conformation and interaction with biological targets, making it a valuable tool in designing therapeutic peptides .
Drug Development
Pharmaceutical Applications : The unique difluorophenyl group enhances the biological activity of peptides, making Fmoc-3,4-difluoro-D-homophenylalanine an attractive candidate in drug development. Research indicates that peptides incorporating this compound can exhibit improved potency against various diseases, including cancer .
Case Studies : In a study examining the anticancer properties of fluorinated compounds, derivatives similar to Fmoc-3,4-difluoro-D-homophenylalanine demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that fluorination can enhance the efficacy of peptide-based therapeutics .
Bioconjugation
Targeted Therapies : Fmoc-3,4-difluoro-D-homophenylalanine can be employed in bioconjugation techniques to attach peptides to proteins or other biomolecules. This application is particularly relevant for developing targeted therapies and diagnostics in cancer treatment and other diseases .
Research Insights : Studies have shown that bioconjugates formed using this compound can improve the specificity and efficacy of therapeutic agents by directing them to specific cellular targets .
Neuroscience Research
Investigating Receptor Interactions : The structural properties of Fmoc-3,4-difluoro-D-homophenylalanine make it suitable for studies related to neurotransmitter receptors. Research utilizing this compound has contributed to understanding receptor interactions and signaling pathways, which are critical for developing treatments for neurological disorders .
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fmoc-3,4-Difluoro-D-Homophe | Two fluorine substituents on phenyl ring | Enhanced lipophilicity; improved bioactivity |
| Fmoc-3,4-Dichloro-D-Homophe | Chlorine substituents instead of fluorines | Different electronic properties affecting reactivity |
| Fmoc-3-Fluoro-D-Homophe | Single fluorine substitution | Less lipophilicity compared to difluorinated version |
| Fmoc-L-Phenylalanine | No fluorination | Natural amino acid; lacks enhanced properties |
Mechanism of Action
The mechanism of action of Fmoc-3,4-Difluoro-D-Homophe would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Structural and Crystallographic Differences
- Fmoc-3,4-Difluoro-D-Homophe (Fmoc-3,4F-Phe): Crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule of DMSO per asymmetric unit . Forms weak C–H···F hydrogen bonds and helical structures due to chiral carbon-induced asymmetry . Carboxylic acid groups interact with DMSO solvent molecules (O–H⋯O bonds), limiting direct intermolecular hydrogen bonding between monomers .
Fmoc-3,5-Difluoro-D-Phenylalanine (Fmoc-3,5F-Phe) :
- Non-fluorinated Fmoc-Phe: Crystallizes in the monoclinic space group P2₁ with strong N–H⋯O hydrogen bonds and π-π stacking . Carboxylic acid groups form direct intermolecular hydrogen bonds, leading to rigid but less ordered assemblies .
Table 1: Structural Comparison
| Property | Fmoc-3,4F-Phe | Fmoc-3,5F-Phe | Fmoc-Phe |
|---|---|---|---|
| Space Group | P2₁2₁2₁ | Not reported | P2₁ |
| Hydrogen Bonding | Weak C–H⋯F, O–H⋯O (DMSO) | Strong F-F/π-π | Strong N–H⋯O, π-π |
| Helical Structures | Yes | No | No |
| Solvent Interaction | DMSO-mediated | Minimal | Direct intermolecular |
Physical and Mechanical Properties
Density :
Mechanical Strength :
- Storage Modulus (G′) : Fmoc-3,5F-Phe hydrogels show exceptional rigidity (G′ > 50,000 Pa ), outperforming Fmoc-3,4F-Phe (4,800 Pa ) and Fmoc-Phe (1,600 Pa ) .
- Swelling Ratio : Fmoc-3,5F-Phe has the lowest swelling ratio (262% ), while Fmoc-Phe swells excessively (525% ) and loses structural integrity .
Table 2: Mechanical Properties
| Property | Fmoc-3,4F-Phe | Fmoc-3,5F-Phe | Fmoc-Phe |
|---|---|---|---|
| Storage Modulus (G′) | 4,800 Pa | >50,000 Pa | 1,600 Pa |
| Swelling Ratio (24h) | 262% | 262% | 525% |
| Hydrogel Stability | 1 week (phase separation) | >1 month | Unstable (<1 week) |
Self-Assembly Behavior
- Kinetics: Fmoc-3,4F-Phe forms transparent hydrogels with rapid optical density (OD) reduction (OD = 0.3 at 3 minutes), followed by gradual OD increase due to metastable intermediate phases . Fmoc-3,5F-Phe assembles slower (OD = 0.3 at 44 minutes) but forms stable, ordered nanofibers . Fmoc-Phe retains high OD (>2) due to disordered aggregation .
Morphology (TEM) :
Table 3: Self-Assembly Characteristics
| Property | Fmoc-3,4F-Phe | Fmoc-3,5F-Phe | Fmoc-Phe |
|---|---|---|---|
| Fiber Diameter | 45 nm | 30 nm | 175 nm |
| Assembly Rate | Fast (OD↓ in 3 min) | Slow (OD↓ in 44 min) | No significant OD change |
| Final Structure | Metastable fibers | Stable nanofibers | Disordered aggregates |
Hydrophobicity and Solvent Exposure
Biological Activity
Fmoc-3,4-difluoro-D-homophe is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its applications in peptide synthesis, drug development, and protein engineering.
This compound contains a fluorinated structure that enhances its biological activity. The presence of fluorine atoms can influence the compound's interactions with biological molecules, potentially improving pharmacological properties such as stability and efficacy in therapeutic applications.
Biological Applications
- Peptide Synthesis :
- Drug Development :
- Protein Engineering :
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. Its unique structure may facilitate binding to hydrophobic pockets in proteins or influence enzymatic activity through competitive inhibition or allosteric modulation.
Inhibition Studies
Recent studies have highlighted the inhibitory effects of fluorinated compounds on various enzymes. For instance, pseudo-dipeptides bearing difluoromethyl ketone moieties have shown promising antiviral activity against coronaviruses by inhibiting viral replication in vitro .
Cytotoxicity and Efficacy
In vitro assays have demonstrated that derivatives of this compound exhibit concentration-dependent inhibition of target enzymes while maintaining low cytotoxicity levels. For example, one study reported an EC50 value of 12.9 µM for a related compound against human coronaviruses, indicating its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
